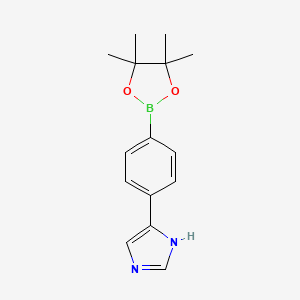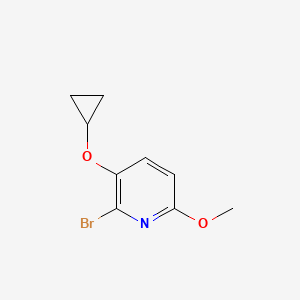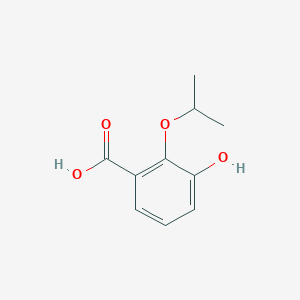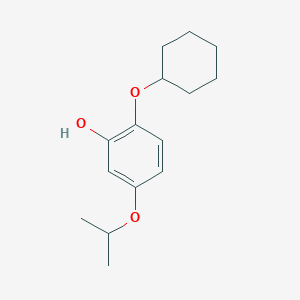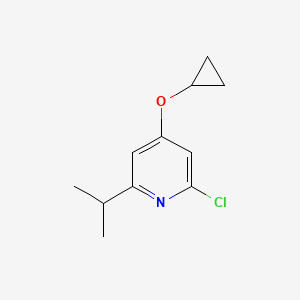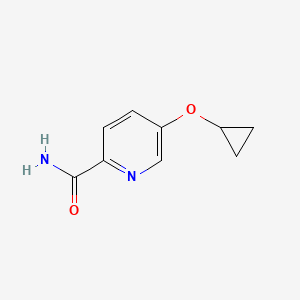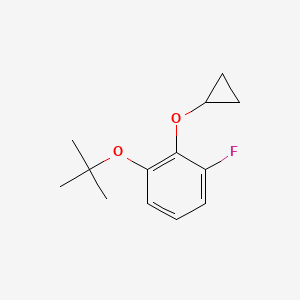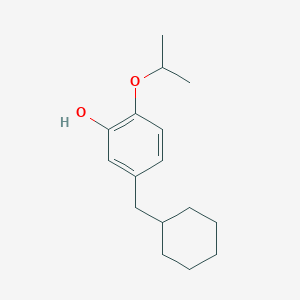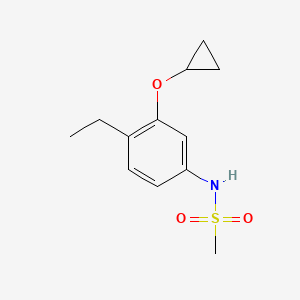
6-Cyano-4-methoxypyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyano-4-methoxypyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O3S and a molecular weight of 232.64 g/mol . This compound is characterized by the presence of a cyano group, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-4-methoxypyridine-2-sulfonyl chloride typically involves the reaction of 6-Cyano-4-methoxypyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{6-Cyano-4-methoxypyridine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
The reaction is usually performed at low temperatures to prevent the decomposition of the reactants and to achieve high yields of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using standard techniques such as recrystallization or distillation to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyano-4-methoxypyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 6-Cyano-4-methoxypyridine-2-sulfonic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Hydrolysis Agents: Water, aqueous base (e.g., sodium hydroxide)
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines
Sulfonate Derivatives: Formed by substitution with alcohols
Sulfonothioate Derivatives: Formed by substitution with thiols
6-Cyano-4-methoxypyridine-2-sulfonic acid: Formed by hydrolysis
6-Amino-4-methoxypyridine-2-sulfonyl chloride: Formed by reduction of the cyano group
Wissenschaftliche Forschungsanwendungen
6-Cyano-4-methoxypyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide, sulfonate, and sulfonothioate derivatives. It is also employed in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: Utilized in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and properties of the biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates with sulfonamide or sulfonate functionalities.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Cyano-4-methoxypyridine-2-sulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis and modification of biomolecules.
The cyano group can participate in reduction reactions, leading to the formation of amine derivatives. The methoxy group can influence the electronic properties of the pyridine ring, affecting the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
6-Cyano-4-methoxypyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:
4-Cyano-6-methoxypyridine-2-sulfonyl chloride: Similar structure but with different positions of the cyano and methoxy groups.
6-Methoxypyridine-2-sulfonyl chloride: Lacks the cyano group, resulting in different reactivity and applications.
4-Fluoro-6-methoxypyridine-2-sulfonyl chloride: Contains a fluorine atom instead of a cyano group, leading to different chemical properties and uses.
The uniqueness of this compound lies in the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications in research and industry.
Eigenschaften
Molekularformel |
C7H5ClN2O3S |
|---|---|
Molekulargewicht |
232.64 g/mol |
IUPAC-Name |
6-cyano-4-methoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O3S/c1-13-6-2-5(4-9)10-7(3-6)14(8,11)12/h2-3H,1H3 |
InChI-Schlüssel |
PVZOQKSJNPKCIM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=C1)S(=O)(=O)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


